molecular formula C19H19N3O2 B2457837 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone CAS No. 1903113-44-9

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

Cat. No. B2457837
CAS RN: 1903113-44-9
M. Wt: 321.38
InChI Key: IUZITDOOFJBUMO-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as MIPEP, is a novel compound that has been gaining attention in scientific research for its potential therapeutic applications. MIPEP is a small molecule inhibitor that has been shown to inhibit the activity of a specific enzyme, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, due to their diverse structures and bioactivities, are pivotal in drug discovery. For instance, pyrrolobenzimidazoles have been discussed for their design, chemistry, cytotoxicity, and antitumor activity, highlighting the utility of such structures in developing new therapeutic agents (Skibo, 1998). Similarly, thymoquinone, a monoterpene molecule, is noted for its wide range of pharmacological properties, showcasing the potential of natural and synthetic heterocyclic compounds in various disease treatments (Goyal et al., 2017).

Antioxidant and Anti-inflammatory Properties

Chromones and their derivatives, as another example, have been identified for their radical scavenging activities, which can help in delaying or inhibiting cell impairment leading to diseases. This highlights the therapeutic potential of heterocyclic compounds in managing inflammation and oxidative stress (Yadav et al., 2014).

Synthetic Methodologies

Research also extends into the synthesis of such compounds, with the Biginelli Reaction being a prime example of an eco-friendly approach to constructing fused heterocyclic compounds. This reaction is significant for its atom economical, straightforward, and environmentally thoughtful methodology, offering a path to complex molecules (Panda et al., 2012).

Environmental Impact and Safety

Furthermore, the environmental fate and safety of chemicals, including parabens (which share some structural similarities with the compound ), have been extensively studied. These studies provide insights into the biodegradability, potential endocrine-disrupting properties, and safety profiles of chemical compounds, which are crucial for their application in consumer products and pharmaceuticals (Haman et al., 2015).

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21-11-14(17-6-2-3-7-18(17)21)9-19(23)22-12-16(13-22)24-15-5-4-8-20-10-15/h2-8,10-11,16H,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZITDOOFJBUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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